molecular formula C11H7BrF2O B15257550 2-[4-(Bromodifluoromethyl)phenyl]furan

2-[4-(Bromodifluoromethyl)phenyl]furan

Cat. No.: B15257550
M. Wt: 273.07 g/mol
InChI Key: GVZDCAMSFKFLIC-UHFFFAOYSA-N
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Description

2-[4-(Bromodifluoromethyl)phenyl]furan is an organic compound with the molecular formula C₁₁H₇BrF₂O It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom The compound is characterized by the presence of a bromodifluoromethyl group attached to a phenyl ring, which is further connected to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Bromodifluoromethyl)phenyl]furan can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method typically uses a boronic acid derivative and a halogenated furan compound in the presence of a palladium catalyst and a base. The reaction conditions often include mild temperatures and an inert atmosphere to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for efficiency, cost-effectiveness, and scalability. Key factors include the selection of appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Bromodifluoromethyl)phenyl]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce furan derivatives with modified side chains .

Scientific Research Applications

2-[4-(Bromodifluoromethyl)phenyl]furan has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Bromodifluoromethyl)phenyl]furan involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The furan ring’s aromatic nature allows it to interact with various biological macromolecules, potentially affecting enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Chlorodifluoromethyl)phenyl]furan
  • 2-[4-(Trifluoromethyl)phenyl]furan
  • 2-[4-(Methoxydifluoromethyl)phenyl]furan

Uniqueness

2-[4-(Bromodifluoromethyl)phenyl]furan is unique due to the presence of the bromodifluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall chemical behavior compared to its analogs .

Properties

Molecular Formula

C11H7BrF2O

Molecular Weight

273.07 g/mol

IUPAC Name

2-[4-[bromo(difluoro)methyl]phenyl]furan

InChI

InChI=1S/C11H7BrF2O/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10/h1-7H

InChI Key

GVZDCAMSFKFLIC-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)C(F)(F)Br

Origin of Product

United States

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